molecular formula C15H11NS B1679109 PD 146176 CAS No. 4079-26-9

PD 146176

Katalognummer: B1679109
CAS-Nummer: 4079-26-9
Molekulargewicht: 237.32 g/mol
InChI-Schlüssel: ZGOOPZVQMLHPFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

NSC168807 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

NSC168807 übt seine Wirkung aus, indem es die 15-Lipoxygenase hemmt, ein Enzym, das die Oxygenierung von mehrfach ungesättigten Fettsäuren katalysiert, um Lipid-Signalmoleküle zu produzieren . Die Hemmung der 15-Lipoxygenase durch NSC168807 führt zu einer Reduktion der Produktion dieser Signalmoleküle, die an verschiedenen zellulären Prozessen beteiligt sind, einschließlich Entzündung und Zellproliferation .

Die molekularen Ziele von NSC168807 umfassen das aktive Zentrum der 15-Lipoxygenase, wo es bindet und verhindert, dass das Enzym seine Reaktion katalysiert . Diese Hemmung stimuliert auch die Autophagie, einen Prozess, der bei der Degradation und dem Recycling von Zellkomponenten hilft, wodurch die kognitive Beeinträchtigung und die Hirnamyloidose bei neurodegenerativen Erkrankungen reduziert werden .

Wirkmechanismus

Target of Action

PD 146176, also known as 6,11-Dihydro1benzothiopyrano[4,3-b]indole, NSC168807, or 6,11-dihydrothiochromeno[4,3-b]indole, primarily targets the enzyme 15-Lipoxygenase (15-LOX) . This enzyme plays a crucial role in the metabolism of fatty acids and is involved in the biosynthesis of various bioactive lipid mediators.

Mode of Action

This compound acts as a non-competitive inhibitor of 15-LOX . It binds to the enzyme and inhibits its activity, thereby preventing the conversion of arachidonic acid to 15-hydroxyeicosatetraenoic acid (15-HETE), a key step in the biosynthesis of certain bioactive lipids .

Biochemical Pathways

By inhibiting 15-LOX, this compound affects the arachidonic acid metabolic pathway . This results in a decrease in the production of 15-HETE and other downstream metabolites, which can have various effects on cellular functions. For instance, these metabolites are involved in inflammatory responses, cell proliferation, and apoptosis .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies.

Result of Action

This compound has been shown to reverse cognitive impairment, brain amyloidosis, and tau pathology by stimulating autophagy in aged triple transgenic mice . This suggests that the compound’s inhibition of 15-LOX could have neuroprotective effects. In addition, this compound has been reported to cause cell cycle arrest in G1 phase and a significant increase in caspase 3/7 activity, indicating that it may induce apoptosis .

Biochemische Analyse

Biochemical Properties

PD 146176 is a specific, non-competitive inhibitor of 15-lipoxygenase (15-LOX) with a Ki value of 197 nM and an IC50 value of 0.54 μM in rabbit reticulocytes . It does not affect other lipoxygenases such as 5-LOX and 12-LOX, nor does it impact cyclooxygenases COX-1 and COX-2 . This compound interacts with the 15-LOX enzyme, blocking its activity and thereby inhibiting the synthesis of eicosanoids, which are signaling molecules involved in inflammation and other cellular processes .

Cellular Effects

This compound has been shown to exert significant effects on various cell types. In melanoma cells, it induces cell cycle arrest in the G1 phase and increases caspase 3/7 activity, leading to apoptosis . Additionally, this compound stimulates autophagy in aged triple transgenic mice, reversing cognitive impairment, brain amyloidosis, and tau pathology . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound inhibits the 15-LOX enzyme, preventing the formation of neuroprotectin D1 (NPD1) and other eicosanoids . This inhibition reduces oxidative stress and inflammation, which are key factors in the progression of neurodegenerative diseases and atherosclerosis . This compound also promotes autophagy, a cellular process that degrades and recycles damaged organelles and proteins, thereby maintaining cellular homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and efficacy over extended periods. In vitro studies have shown that the compound maintains its inhibitory effects on 15-LOX activity over time . In vivo studies in aged triple transgenic mice have revealed that this compound can reverse cognitive impairment and reduce amyloid beta levels and tau pathology after 12 weeks of treatment . These findings suggest that this compound has long-term beneficial effects on cellular function and stability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In triple transgenic mice, a dosage of 80 mg/kg administered over 12 weeks significantly reduced amyloid beta levels, tau pathology, and increased synaptic integrity and autophagy activation . Higher doses may lead to adverse effects, and the optimal dosage must be carefully determined to balance efficacy and safety.

Metabolic Pathways

This compound is involved in the metabolic pathways related to eicosanoid synthesis. By inhibiting 15-LOX, it reduces the production of pro-inflammatory eicosanoids and promotes the formation of anti-inflammatory lipid mediators . This modulation of metabolic pathways helps in reducing oxidative stress and inflammation, contributing to its therapeutic potential in neurodegenerative diseases and atherosclerosis.

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through passive diffusion due to its lipophilic nature . It accumulates in tissues where 15-LOX is highly expressed, such as the brain and arterial walls . This selective distribution enhances its therapeutic efficacy while minimizing off-target effects.

Subcellular Localization

This compound localizes to specific subcellular compartments where 15-LOX is active, such as the cytoplasm and peroxisomes . This localization is crucial for its inhibitory action on 15-LOX and its subsequent effects on eicosanoid synthesis and autophagy. The compound’s ability to target these compartments ensures its effectiveness in modulating cellular processes and maintaining cellular homeostasis.

Vorbereitungsmethoden

Die Synthese von NSC168807 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die Syntheseroute beinhaltet typischerweise die Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen. Die Reaktionsbedingungen umfassen oft die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Ethanol, wobei das Endprodukt durch Umkristallisation oder Chromatographie gereinigt wird .

Industrielle Produktionsmethoden für NSC168807 sind nicht weit verbreitet, aber sie folgen wahrscheinlich ähnlichen Syntheserouten mit Optimierung für die großtechnische Produktion. Dies beinhaltet die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um eine gleichmäßige Qualität und Ausbeute zu gewährleisten.

Chemische Reaktionsanalyse

NSC168807 unterliegt verschiedenen chemischen Reaktionen, die sich hauptsächlich auf seine Interaktion mit der 15-Lipoxygenase konzentrieren. Die Verbindung wirkt als nicht-kompetitiver Inhibitor, bindet an das Enzym und verhindert dessen Aktivität . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen DMSO und Ethanol, die verwendet werden, um die Verbindung für in-vitro- und in-vivo-Studien zu lösen .

Das Hauptprodukt, das aus der Hemmung der 15-Lipoxygenase durch NSC168807 entsteht, ist die Reduktion der Produktion von Lipid-Signalmolekülen wie 13-HODE (13-Hydroxyoctadecadiensäure) .

Eigenschaften

IUPAC Name

6,11-dihydrothiochromeno[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NS/c1-3-7-13-10(5-1)12-9-17-14-8-4-2-6-11(14)15(12)16-13/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOOPZVQMLHPFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3S1)NC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20961205
Record name 6,11-Dihydro[1]benzothiopyrano[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4079-26-9
Record name PD 146176
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004079269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,3-b]indole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168807
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,11-Dihydro[1]benzothiopyrano[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD-146176
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K2QDA6F3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PD 146176
Customer
Q & A

Q1: What is the primary molecular target of PD146176?

A1: PD146176 is a highly selective inhibitor of arachidonate 15-lipoxygenase (ALOX15), particularly the 15-lipoxygenase-1 (15-LOX-1) isoform. [, , , , , ]

Q2: How does PD146176 affect the ALOX15 pathway?

A2: By inhibiting ALOX15, PD146176 reduces the production of 15-hydroxyeicosatetraenoic acid (15-HETE) and 13-S-hydroxyoctadecadienoic acid (13-HODE), key metabolites of arachidonic acid and linoleic acid, respectively. [, , , , ]

Q3: What are the downstream effects of ALOX15 inhibition by PD146176?

A3: The effects are diverse and depend on the cell type and context. Some observed effects include:

  • Reduced oxidative stress and lipid peroxidation in human spermatozoa: This suggests a potential role in addressing male infertility linked to oxidative stress. []
  • Modulation of inflammatory responses in various models: This includes influencing macrophage phenotype in a murine model of ureteral obstruction [] and decreasing tumor necrosis factor-alpha and 15-HETE production in sulfur mustard-induced cell death. []
  • Impact on amyloid beta precursor protein (APP) metabolism: PD146176 was shown to reduce Aβ formation by modulating the BACE proteolytic cascade, highlighting potential in Alzheimer’s disease research. [, ]

Q4: Are there any paradoxical effects observed with PD146176 on eicosanoid biosynthesis?

A4: Yes, short-term incubations with PD146176 in the B16F10 mouse melanoma cell line have shown paradoxical effects on eicosanoid biosynthesis, warranting further investigation. []

Q5: What is the molecular formula and weight of PD146176?

A5: The molecular formula of PD146176 is C16H11NS and its molecular weight is 253.34 g/mol. []

Q6: Is there information available on the material compatibility and stability of PD146176 under various conditions?

A6: Current research primarily focuses on PD146176's biological activity. More detailed studies are needed to assess its material compatibility, stability under various conditions, and suitability for specific applications.

Q7: Does PD146176 exhibit any catalytic properties?

A7: PD146176 is primarily recognized as an enzyme inhibitor. Its catalytic properties, if any, require further investigation.

Q8: Have computational methods been employed to study PD146176?

A8: While computational studies are not extensively reported in the provided research, they represent a valuable avenue for exploring PD146176's interactions with ALOX15 and potentially guiding the design of more potent and selective inhibitors.

Q9: What is known about the stability and formulation strategies for PD146176?

A9: Research primarily focuses on PD146176's in vitro and in vivo activity. Further studies are needed to assess its stability under various conditions and develop optimal formulations to improve its stability, solubility, and bioavailability for potential therapeutic applications.

Q10: What in vitro models have been used to investigate the efficacy of PD146176?

A10: Several in vitro models have been employed, including:

  • Human spermatozoa exposed to oxidative stress []
  • Mouse melanoma cell line B16F10 []
  • Human colon cancer HCA-7 cells []
  • Mouse colon cancer MC38 cells []
  • Human prostate cancer cell line PC-3 []
  • Rheumatoid arthritis synovial fibroblasts (RASF) []
  • Human bronchial epithelial cells []
  • Murine RAW 264.7 cells and peritoneal macrophages []
  • CHO and N2A cells expressing human amyloid beta precursor protein (APP) [, ]

Q11: What in vivo models have been used to study PD146176?

A11: In vivo studies have been conducted in:

  • Mouse model of unilateral ureteral obstruction []
  • Athymic nude mice bearing human prostate cancer xenografts []
  • Adjuvant-induced arthritis model in mice []
  • Rat models of gastric protection and ischemia-reperfusion-induced gastric mucosal damage [, ]
  • Mouse model of respiratory syncytial virus (RSV) infection []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.